molecular formula C18H15N3O B7542866 N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B7542866
M. Wt: 289.3 g/mol
InChI Key: IVXDCLKMRMQJCB-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 1H-indol-5-amine under appropriate conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds, which can have varied biological and chemical properties .

Scientific Research Applications

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-5-yl)benzamide
  • N-(1H-indol-5-yl)-4-methylbenzenesulfonamide
  • 3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide

Uniqueness

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern and the presence of both indole rings, which confer distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(1H-indol-5-yl)-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-6-7-16-12(10-13)8-9-19-16/h2-11,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXDCLKMRMQJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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